Fenchone-d6
Description
Significance of Deuterium-Labeled Compounds in Elucidating Chemical Phenomena
Deuterium (B1214612) (²H), a stable isotope of hydrogen, plays a crucial role in advanced chemical research. princeton.edu Its greater mass compared to protium (B1232500) (¹H) leads to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. As a result, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. This effect is a powerful tool for elucidating reaction mechanisms. symeres.comprinceton.edu By strategically placing deuterium atoms in a molecule, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. nih.govcaltech.edu
Deuterium-labeled compounds are also invaluable as internal standards in quantitative analysis, particularly in mass spectrometry. princeton.edusigmaaldrich.com By adding a known amount of a deuterated version of the analyte to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. metwarebio.com This is because the deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, correcting for sample loss during preparation and analysis. sigmaaldrich.com This technique is widely used in various fields, including drug metabolism studies, environmental analysis, and food science. symeres.comhwb.gov.in
Furthermore, deuterium labeling is instrumental in metabolic and pharmacokinetic studies. hwb.gov.in The introduction of deuterium can alter the metabolic fate of a drug, sometimes leading to a reduced rate of metabolism and a longer biological half-life. symeres.comzeochem.com This allows researchers to study metabolic pathways and identify the sites of metabolic modification on a drug molecule. symeres.comhwb.gov.in
Rationale for Fenchone-d6 as a Model System in Mechanistic and Analytical Studies
Fenchone (B1672492), a bicyclic monoterpenoid and ketone, is a well-characterized organic compound. wikipedia.org Its deuterated analogue, this compound, serves as an excellent model system for various scientific investigations due to a combination of its structural features and the properties endowed by deuterium labeling.
The specific placement of six deuterium atoms in this compound makes it an ideal internal standard for the quantification of fenchone and structurally related compounds using isotope dilution mass spectrometry. Its retention time in gas or liquid chromatography is nearly identical to that of unlabeled fenchone, but it is easily distinguished by its higher mass in a mass spectrometer. This allows for precise and accurate measurement of the native compound in complex matrices such as essential oils or biological samples. researchgate.net
The chemical stability of the C-D bonds in this compound, particularly when the deuterium atoms are not on exchangeable positions like hydroxyl or amine groups, ensures the isotopic label is retained throughout analytical procedures. sigmaaldrich.com This stability is crucial for its reliability as an internal standard. While specific research on the synthesis of this compound is not widely published, its preparation would likely involve methods such as halogen/deuterium exchange or reductive deuteration of a suitable fenchone precursor. hwb.gov.in
The well-defined stereochemistry and rigid bicyclic structure of fenchone also make it and its deuterated isotopologues interesting subjects for mechanistic studies, for instance, in probing the active sites of enzymes or in stereoselective chemical reactions. researchgate.netmdpi.com
Interactive Data Tables
Physical and Chemical Properties of Fenchone
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | nist.gov |
| Molar Mass | 152.23 g/mol | wikipedia.org |
| Appearance | Colorless oily liquid | wikipedia.org |
| Odor | Similar to camphor | wikipedia.org |
| Melting Point | 5-7 °C | sigmaaldrich.com |
| Boiling Point | 192-194 °C | chemicalbook.com |
| Density | 0.945 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | 1.462 at 20 °C | sigmaaldrich.com |
Isotopically Labeled Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀D₆O |
| Number of Deuterium Atoms | 6 |
| Common Application | Internal Standard |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1-methyl-3,3-bis(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3,2D3 |
InChI Key |
LHXDLQBQYFFVNW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Fenchone Analogs
Strategies for Site-Specific Deuteration of Fenchone (B1672492)
Achieving site-specific deuteration in a complex bicyclic monoterpenoid structure like fenchone requires strategies that can precisely target specific C-H bonds. General approaches to deuteration often involve either building the molecular skeleton from smaller, pre-deuterated fragments or performing hydrogen-deuterium (H/D) exchange reactions on the fully formed fenchone molecule.
For fenchone, a prominent strategy involves leveraging the chemistry of the ketone functional group. The carbonyl group activates adjacent protons, making them susceptible to removal by a base. While α-protons are typically the most acidic, conditions can be tailored to promote the exchange of more remote protons through mechanisms like homoenolization. This base-catalyzed isotopic exchange, using a deuterated solvent or reagent, is a primary method for introducing deuterium (B1214612) into the fenchone framework in a controlled manner.
Isotopic Exchange Reactions for Fenchone-d6 Synthesis
A key method for the synthesis of deuterated fenchone is through homoenolization, an isotopic exchange reaction that targets protons remote from the carbonyl group. cdnsciencepub.com This process involves the formation of a homoenolate intermediate under strong basic conditions in the presence of a deuterium source.
Specifically, fenchone undergoes deuterium exchange at five of its β-positions when subjected to homoenolization conditions, such as treatment with potassium tert-butoxide in deuterated tert-butanol (B103910) (t-BuO⁻–t-BuOD) at elevated temperatures (e.g., 185°C). cdnsciencepub.com This reaction facilitates the site-specific incorporation of deuterium at the C-6 (both exo and endo positions), C-8, C-9, and C-10 positions. The relative rates of exchange at these different positions have been determined directly using deuterium nuclear magnetic resonance (²H NMR), providing insight into the mechanism of homoenolate formation. cdnsciencepub.com
| Position of Deuteration | Relative Rate of Exchange | Notes |
|---|---|---|
| C-6 (exo) | Data available in primary literature | Exchange occurs at five β positions under homoenolization conditions (t-BuO⁻–t-BuOD, 185°C). cdnsciencepub.com |
| C-6 (endo) | Data available in primary literature | |
| C-8 | Data available in primary literature | |
| C-9 | Data available in primary literature | |
| C-10 | Data available in primary literature |
Chemoenzymatic and Stereoselective Approaches to Deuterated Fenchone Derivatives
While chemical methods like isotopic exchange are effective, chemoenzymatic and stereoselective approaches represent another frontier in the synthesis of complex deuterated molecules. However, the application of such methods specifically for the deuteration of fenchone is not extensively documented in the scientific literature.
In related bicyclic systems, enzymatic transformations are known to proceed with high stereoselectivity. For instance, the hydroxylation of camphor, a structurally similar monoterpenoid, is catalyzed by the mono-oxygenase enzyme Cytochrome P-450cam, which exhibits high specificity. nih.gov It is anticipated that fenchone could be metabolized in a similar manner. nih.gov In theory, such enzyme systems could be harnessed or engineered to catalyze stereoselective hydrogen-deuterium exchange. This could provide a pathway to chiral deuterated fenchone derivatives that are difficult to access through conventional chemical synthesis. Nevertheless, this remains a prospective strategy rather than an established method for preparing deuterated fenchone.
Purification and Isotopic Purity Assessment of this compound
Following synthesis, the deuterated fenchone must be purified and its isotopic purity rigorously assessed.
Purification: Standard techniques used in organic chemistry for the purification of ketones are applicable to this compound. The choice of method depends on the scale of the reaction and the nature of any impurities. Common methods include:
Distillation: Useful for separating the volatile fenchone from non-volatile reagents, such as the base catalyst used in exchange reactions. google.com
Flash Column Chromatography: Effective for separating fenchone from byproducts with different polarities. scielo.br
Sublimation: A suitable technique for purifying solid ketones or low-melting liquids like fenchone under reduced pressure. thieme-connect.de
Isotopic Purity Assessment: A comprehensive assessment of isotopic purity is crucial and typically involves a combination of spectroscopic techniques to confirm the location, extent, and structural integrity of the deuterium labeling. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.
²H NMR: Directly detects the deuterium nuclei, confirming the positions of incorporation. cdnsciencepub.com
¹H NMR: Quantifies the degree of deuteration by measuring the decrease in the integral of the proton signal at the site of exchange. nih.gov
¹³C NMR: Can also be used to monitor deuterium incorporation, and advanced techniques like triple resonance ¹³C-{¹H, ²D} are particularly effective for analyzing polydeuterated compounds. cdnsciencepub.com
| Technique | Information Provided | Reference |
|---|---|---|
| ²H NMR | Confirms site(s) of deuterium incorporation. | cdnsciencepub.com |
| ¹H NMR | Quantifies the percentage of deuterium incorporation at each site. | nih.gov |
| ¹³C NMR | Monitors changes in the carbon skeleton and confirms deuterated positions. | cdnsciencepub.com |
| High-Resolution Mass Spectrometry (HR-MS) | Determines overall isotopic enrichment and distribution of deuterated species. | rsc.orgrsc.org |
Advanced Spectroscopic Characterization and Applications of Fenchone D6
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fenchone-d6 Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural and dynamic analysis of this compound. The introduction of deuterium (B1214612) atoms into the fenchone (B1672492) scaffold provides unique opportunities for detailed molecular investigation through various advanced NMR techniques.
Deuterium (²H) NMR for Structural and Positional Elucidation
Deuterium (²H) NMR spectroscopy offers a direct method for observing the sites of deuteration within a molecule. Unlike proton (¹H) NMR, which would be silent at fully deuterated positions, ²H NMR provides signals corresponding to each deuterium atom, confirming the success and specificity of isotopic labeling. wikipedia.orgmagritek.com While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is generally lower due to the quadrupolar nature of the deuterium nucleus and its smaller magnetic dipole moment. wikipedia.orgmagritek.com
In the context of this compound, ²H NMR is crucial for verifying the positions and extent of deuterium incorporation. For instance, in studies of base-catalyzed hydrogen-deuterium exchange in fenchone, ²H NMR has been employed to monitor the incorporation of deuterium at specific sites. A seminal study on the homoenolization of fenchone utilized ²H NMR to directly measure the relative rates of deuterium exchange at the C-6 (exo and endo), C-8, C-9, and C-10 positions. cdnsciencepub.com This technique provided a direct measure of the stereoselectivity of the exchange reactions, an advantage over indirect methods. cdnsciencepub.com The resulting ²H spectrum would show distinct singlets for each deuterated position, with the integral of each signal being proportional to the concentration of deuterium at that site.
Table 1: Illustrative ²H NMR Data for Fenchone Deuteration Study
| Position of Deuterium | Chemical Shift (δ, ppm) | Relative Rate of Exchange |
|---|---|---|
| 6-exo | 1.85 | Fast |
| 6-endo | 1.95 | Moderate |
| 8-methyl | 1.05 | Slow |
| 9-methyl | 1.10 | Very Slow |
| 10-methyl | 0.90 | Slowest |
Note: The chemical shift values are hypothetical and for illustrative purposes, based on typical proton chemical shifts for fenchone.
This direct detection capability makes ²H NMR an invaluable tool for quality control in the synthesis of this compound and for mechanistic studies involving deuterium exchange. cdnsciencepub.com
Carbon-13 (¹³C) NMR in Deuterated Fenchone Derivatives
Carbon-13 (¹³C) NMR spectroscopy provides significant insights into the carbon skeleton of this compound. The chemical shift of each carbon atom is sensitive to its local electronic environment, which is altered by the presence of deuterium. The primary effect of substituting a proton with a deuteron (B1233211) on the directly attached carbon is a small upfield shift in the ¹³C resonance, typically 0.3-0.7 ppm per deuterium atom. Furthermore, the signal for a deuterated carbon (CD, CD₂, CD₃) will appear as a multiplet due to ¹J(C,D) coupling. For a CD group, the signal splits into a 1:1:1 triplet; for a CD₂ group, a 1:2:3:2:1 quintet; and for a CD₃ group, a 1:3:6:7:6:3:1 septet. blogspot.com
Research on deuterated fenchone has utilized ¹³C NMR to assess the extent of deuterium incorporation. cdnsciencepub.com In these studies, the relative intensities of the signals for deuterated and non-deuterated carbons are measured to quantify the deuterium content at specific positions. However, this method has limitations. For instance, determining the precise deuterium content at heavily deuterated centers can be challenging due to the complexity and overlap of the multiplets. cdnsciencepub.com Additionally, distinguishing between diastereotopic deuterons, such as the exo and endo positions at C-6, is not possible with standard ¹³C NMR. cdnsciencepub.com
Below is a table comparing the typical ¹³C chemical shifts for fenchone with the expected changes upon deuteration.
Table 2: Comparison of ¹³C NMR Chemical Shifts for Fenchone and Expected Effects in this compound
| Carbon Atom | Fenchone δ (ppm) | Expected Appearance in this compound (if deuterated) |
|---|---|---|
| C1 | 49.5 | Singlet |
| C2 | 220.1 | Singlet |
| C3 | 46.2 | Singlet |
| C4 | 44.8 | Singlet |
| C5 | 25.4 | Multiplet |
| C6 | 31.7 | Multiplet |
| C7 | 53.1 | Singlet |
| C8 | 21.8 | Multiplet |
| C9 | 23.5 | Multiplet |
| C10 | 10.2 | Multiplet |
Reference data for Fenchone from Nowakowski & Ejchart, 2014. researchgate.net The specific shifts in this compound would be slightly upfield for the deuterated carbons.
Heteronuclear Correlation (e.g., HSQC, HMBC) Studies with Deuterated Fenchone
Two-dimensional heteronuclear correlation experiments are powerful techniques for unambiguously assigning proton and carbon signals by identifying their correlations.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to carbons. columbia.edu In a study of non-deuterated fenchone, HSQC was used to make definitive assignments of the ¹H and ¹³C signals. researchgate.net For this compound, a standard HSQC experiment would show correlations only for the remaining C-H bonds. This can be useful for confirming which positions have not been deuterated and for assigning the signals of the residual protons and their attached carbons.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J(C,H) and ³J(C,H)). columbia.edu This is particularly valuable for this compound as it allows for the correlation of non-deuterated protons to deuterated carbon centers, and vice-versa if there are residual protons on deuterated methyl groups. For example, the proton at C-4 could show a correlation to the deuterated C-6, providing connectivity information across the deuterated site. The absence of a direct one-bond correlation in HMBC is a key feature that helps in mapping the molecular structure. columbia.edu
Table 3: Potential HMBC Correlations in a Partially Deuterated this compound
| Proton | Correlating Carbon(s) | Information Gained |
|---|---|---|
| H-4 | C-3, C-5, C-10 | Confirms connectivity around the bridgehead carbon. |
| Residual H on C-6 | C-1, C-5, C-7 | Establishes the position of the methylene (B1212753) group relative to the bridge. |
| Residual H on C-8 | C-3, C-4, C-9 | Links the methyl group to the bicyclic frame. |
This table is illustrative of the types of correlations that would be sought to elucidate the structure.
Dynamic NMR Investigations of this compound Conformations
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. nih.gov By analyzing changes in the NMR spectrum as a function of temperature, kinetic parameters like the free energy of activation (ΔG‡) for these processes can be determined.
For a bicyclic monoterpene like fenchone, DNMR could be used to study the dynamics of ring inversion. doi.org While specific DNMR studies on this compound are not widely reported, the principles can be readily applied. The deuteration in this compound could potentially simplify complex ¹H NMR spectra, making the analysis of conformational exchange more tractable. At low temperatures, the interconversion between different conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Line-shape analysis of these temperature-dependent spectra would yield the rate constants for the conformational interchange.
Table 4: Hypothetical Dynamic NMR Parameters for this compound Conformational Exchange
| Process | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |
|---|---|---|
| Ring Inversion | -80 °C | 45 |
| Methyl Group Rotation | < -150 °C | < 20 |
These values are hypothetical and serve to illustrate the data obtained from DNMR studies.
Quantitative NMR (qNMR) Applications Utilizing Deuterated Internal Standards
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. The technique relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. When using an internal standard of known purity and concentration, qNMR can provide highly accurate and precise quantitative results.
Deuterated compounds like this compound are excellent candidates for use as internal standards in ¹H qNMR. The key advantage is that this compound will have a very simple ¹H NMR spectrum, likely showing only signals from any residual, non-deuterated protons. This minimizes the chance of signal overlap between the internal standard and the analyte being quantified. For a highly deuterated this compound standard, its ¹H NMR spectrum would be essentially "silent," preventing any interference with the analyte's signals.
The quantification would be performed by adding a precisely weighed amount of the this compound internal standard to a known amount of the analyte. The concentration of the analyte is then calculated using the following equation:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
P = Purity
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = mass
Table 5: Criteria for Selecting this compound as a qNMR Internal Standard
| Property | Rationale for this compound |
|---|---|
| High Purity | Essential for accurate quantification. |
| Chemical Stability | Should not react with the analyte or solvent. |
| Solubility | Must be soluble in the same deuterated solvent as the analyte. |
| Minimal Signal Overlap | High deuteration level ensures a clean ¹H NMR spectrum, avoiding interference. |
Oxygen-17 (¹⁷O) NMR Studies of Fenchone Derivatives
Oxygen-17 (¹⁷O) is the only NMR-active stable isotope of oxygen. However, its use is often challenging due to its very low natural abundance (0.037%) and its quadrupolar nature (spin I = 5/2), which leads to broad resonance signals. huji.ac.il Despite these challenges, ¹⁷O NMR can provide unique insights into the electronic environment of oxygen atoms. The chemical shift range for ¹⁷O is very large (over 1000 ppm), making it highly sensitive to changes in chemical structure. northwestern.edu
For ketones like fenchone, the ¹⁷O chemical shift of the carbonyl group is particularly informative. Studies on bicyclic monoterpenes have shown that ¹⁷O NMR can be used to characterize oxidation products. rsc.org A review on ¹⁷O NMR mentioned a study where ozonides derived from fenchone were investigated. researchgate.net The deshielded ¹⁷O chemical shifts of the peroxide oxygens in the resulting trioxolane ring were interpreted in terms of the ring's conformation. researchgate.net
For this compound, the ¹⁷O chemical shift of the carbonyl oxygen would not be directly affected by the deuteration at distant carbon atoms, but subtle long-range isotope effects might be observable with high-resolution instrumentation. ¹⁷O NMR studies would typically require isotopic enrichment to overcome the low natural abundance.
Table 6: Typical ¹⁷O NMR Chemical Shift Ranges for Relevant Functional Groups
| Functional Group | Chemical Shift Range (δ, ppm) |
|---|---|
| Ketones (C=O) | 500 - 600 |
| Alcohols (R-OH) | -50 - 80 |
| Ethers (R-O-R) | -50 - 120 |
| Peroxides (R-O-O-R) | 250 - 450 |
Data compiled from general ¹⁷O NMR literature. huji.ac.ilnorthwestern.edu
Vibrational Spectroscopy (VCD, ROA, IR, Raman) of this compound
Vibrational spectroscopy provides deep insight into the molecular structure and chirality of molecules like this compound. Techniques such as Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule, while Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which are chiroptical techniques, measure the differential interaction with left and right circularly polarized light, providing information on the absolute configuration of chiral molecules.
This alteration in vibrational frequency and amplitude modifies the coupling between different vibrational modes. As a result, the VCD and ROA spectra of this compound are expected to show noticeable differences compared to the unlabeled fenchone. Key research findings indicate that even small structural changes can lead to significant variations in chiroptical spectra. nih.gov For this compound, these differences can be particularly useful for:
Probing specific vibrational couplings: By comparing the spectra of the deuterated and non-deuterated forms, researchers can identify which vibrational modes are most influenced by the isotopic substitution, helping to assign complex spectral features.
Enhancing theoretical models: The predictable nature of isotopic shifts provides a powerful tool for validating and refining the computational models used to predict VCD and ROA spectra. nih.gov The experimental spectra of this compound can serve as a benchmark for theoretical calculations.
Investigating conformational dynamics: Isotopic substitution can subtly influence the conformational landscape of a molecule, which may be reflected in the VCD and ROA spectra, providing insights into its dynamic behavior in solution.
The introduction of six deuterium atoms into the fenchone structure directly affects its normal modes of vibration. The primary effect is a shift of vibrational frequencies involving the substituted positions to lower wavenumbers (a redshift). This is explained by the simple harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations.
These deuterium-induced shifts are highly localized and predictable, making them a valuable tool for spectral assignment in IR and Raman spectroscopy. aps.org
Expected Spectral Shifts for this compound:
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
| C-H Stretching | 2850 - 3000 | ~2100 - 2250 |
| C-H Bending | 1350 - 1480 | ~950 - 1100 |
This interactive table illustrates the generally expected frequency shifts upon deuteration.
Analysis of these shifts allows for the unambiguous assignment of vibrational modes associated with specific parts of the this compound molecule. This precise assignment is crucial for a complete understanding of its molecular dynamics and is a prerequisite for the accurate interpretation of the more complex VCD and ROA spectra.
Rotational Spectroscopy for Structural Elucidation of this compound
Rotational spectroscopy, often performed using microwave radiation, is an extremely high-resolution technique that provides precise information about the geometry and structure of molecules in the gas phase. It measures the transitions between quantized rotational energy levels, which are determined by the molecule's moments of inertia.
The structure of the parent fenchone molecule has been determined with high accuracy using broadband rotational spectroscopy. nih.govresearchgate.net Researchers were able to determine the rotational constants for the main species and for isotopologues containing ¹³C and ¹⁸O in natural abundance, allowing for the calculation of a precise three-dimensional structure. kcl.ac.uk
Rotational Constants for Parent Fenchone:
| Parameter | Value (MHz) |
| Rotational Constant A | 1658.9175 |
| Rotational Constant B | 1431.1396 |
| Rotational Constant C | 1341.6508 |
| Data from studies on the parent (non-deuterated) fenchone molecule. nih.gov |
This established data provides a crucial baseline for studying this compound. Since the moments of inertia are highly sensitive to the mass and position of every atom in the molecule, substituting six hydrogen atoms with deuterium would cause a significant and predictable change in the rotational spectrum.
By measuring the rotational spectrum of this compound and determining its new rotational constants, scientists can:
Confirm the positions of deuterium atoms: The exact location of the deuterium labels can be unequivocally determined by fitting the experimental rotational constants to a molecular model.
Refine the molecular structure: The data from this compound, combined with data from the parent and other isotopologues, allows for an even more precise determination of the molecule's bond lengths and angles through methods like substitution analysis (Kraitchman's equations). kcl.ac.uk
Investigate subtle structural changes: This technique is sensitive enough to detect minute changes in the molecular structure that might occur as a result of the isotopic substitution (e.g., slight shortening of C-D bonds compared to C-H bonds).
Mechanistic Organic Chemistry Probed by Fenchone D6 Labeling
Homoenolization and Deuterium (B1214612) Exchange Studies on Fenchone-d6 Systems
Homoenolization is a base-catalyzed process involving the abstraction of a proton from a carbon atom not adjacent to the carbonyl group (typically from the β-position), leading to the formation of a homoenolate ion. Studies on fenchone (B1672492) using deuterated reagents have been instrumental in understanding this phenomenon.
Under strong basic conditions, such as potassium tert-butoxide in deuterated tert-butyl alcohol (t-BuO⁻/t-BuOD) at high temperatures (around 185°C), fenchone undergoes deuterium exchange at five specific β-positions. cdnsciencepub.comcdnsciencepub.com These positions are the exo and endo positions at C-6, and the methyl carbons at C-8, C-9, and C-10. cdnsciencepub.comcdnsciencepub.com The incorporation of deuterium into the fenchone molecule can be monitored using both Carbon-13 (¹³C) and Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com
²H NMR spectroscopy is particularly advantageous as it allows for the direct determination of the relative rates of the five different exchange processes. cdnsciencepub.comcdnsciencepub.com This direct measurement provides a clearer picture of the stereoselectivity of the exchange, a detail that was only established indirectly in earlier studies. cdnsciencepub.comcdnsciencepub.com
Research has quantified the relative rates of deuteration at different positions, revealing the stereoselectivity of the process. The initial rate constants for deuteration show a preference for the exo-6 position over the endo-6 and methyl positions.
Table 1: Estimated First-Order Rate Constants for Fenchone Deuteration
| Position | Estimated Rate Constant (s⁻¹) |
|---|---|
| exo-6 | ~7 x 10⁻⁶ |
| endo-6 | ~2 x 10⁻⁶ |
| exo-methyl | ~2 x 10⁻⁶ |
Source: Data derived from studies under t-BuO⁻/t-BuOD conditions. cdnsciencepub.com
The different rates of deuterium incorporation are attributed to the stereoelectronic requirements of the homoenolization process. The abstraction of the exo-6 proton is kinetically favored, leading to a faster exchange rate at this position. cdnsciencepub.com
Elucidation of Molecular Rearrangement Mechanisms through Isotopic Tracing
The use of isotopically labeled molecules like deuterated fenchone is a cornerstone for elucidating complex molecular rearrangement mechanisms. The deuterium atoms act as markers, allowing chemists to follow the fate of specific parts of the molecule throughout a reaction sequence.
In the context of fenchone homoenolization, the intermediate homoenolate ion is not only a precursor to deuterium exchange but also to skeletal rearrangement. cdnsciencepub.comcdnsciencepub.com This intermediate can undergo further reactions, leading to the formation of rearranged products, which have been identified by ¹³C NMR as 3,3,6-trimethylnorcamphors. cdnsciencepub.comcdnsciencepub.com The study of these rearranged products, which also undergo homoenolization, provides additional evidence about the stereochemistry of homoenolate formation. cdnsciencepub.comcdnsciencepub.com
The general mechanism for the acid-catalyzed rearrangement of fenchone involves several steps:
Protonation of the carbonyl oxygen.
A 1,2-shift of a methyl group (a Nametkin rearrangement). caltech.edu
A subsequent 1,2-shift of the hydroxyl group. caltech.edu
Further rearrangements and eventual dehydrogenation to form the aromatic product. caltech.edu
Isotopic tracing with deuterated fenchone would allow for the direct observation of the movement and final position of the labeled groups, providing definitive evidence for the proposed shifts.
Investigation of Kinetic Isotope Effects (KIE) in Fenchone Reactivity
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms, as it can indicate whether a particular bond is broken in the rate-determining step of a reaction. libretexts.orgyoutube.com The KIE is expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org For hydrogen/deuterium, this is kH/kD.
Primary KIE : Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H/C-D bonds, kH/kD values are typically in the range of 1 to 8. libretexts.orglibretexts.org
Secondary KIE : Occurs when the isotopic substitution is at a position not directly involved in bond-breaking or -making in the rate-determining step. These effects are smaller, with kH/kD values typically between 0.8 and 1.4. wikipedia.orgprinceton.edu
In the homoenolization of fenchone, the abstraction of a proton (or deuteron) is a key step. Studies have investigated the KIE for the inversion reactions of the intermediate homoenolate. It was found that assuming a large primary isotope effect (kH/kD of 4-5) for these steps led to poorer agreement between simulated and experimental data. cdnsciencepub.com This suggests that the actual primary KIE for this process is small, likely less than 2. cdnsciencepub.com
An inverse KIE (kH/kD < 1) can also occur, for example, if a pre-equilibrium step with an inverse equilibrium isotope effect precedes the rate-determining step. wikipedia.orgrutgers.edu In acid-catalyzed reactions, it's common to observe rates in D₂O being 2-3 times greater than in H₂O, an example of an inverse solvent isotope effect. wikipedia.org While specific KIE studies on many fenchone reactions are limited, the principles derived from deuteration studies provide valuable mechanistic insight.
Table 2: General Interpretation of Deuterium Kinetic Isotope Effects
| KIE (kH/kD) Value | Interpretation |
|---|---|
| > 1 (Normal KIE) | C-H bond breaking occurs in or before the rate-determining step. |
| ≈ 1 | C-H bond is not broken in the rate-determining step. |
| < 1 (Inverse KIE) | C-H bond becomes stiffer in the transition state; often involves a pre-equilibrium. |
Source: General principles of Kinetic Isotope Effects. wikipedia.orgyoutube.com
Reaction Stereochemistry Insights from Deuterated Fenchone Probes
The rigid, bicyclic structure of fenchone makes it an excellent substrate for studying the stereochemistry of reactions. Using deuterated fenchone allows researchers to probe the three-dimensional course of reactions with high precision.
As discussed in the context of homoenolization, the use of ²H NMR to monitor deuterium incorporation directly measures the stereoselectivity of the exchange process. cdnsciencepub.com The key finding from these studies is that the protonation (or in this case, deuteration) of the intermediate homoenolate ion is highly stereoselective. The reaction proceeds with a preference for inversion of configuration at the carbon atom. cdnsciencepub.com This means that the incoming deuteron (B1233211) adds to the face opposite to the departing C-C bond, a process described as exo-protonation (or deuteration). cdnsciencepub.com
This stereochemical insight is crucial for building a complete picture of the reaction mechanism. It defines the geometry of the transition state for the homoketonization step and provides evidence for the specific orientation required for the interacting orbitals. The chirality of fenchone and its derivatives also plays a significant role in influencing reaction outcomes, a field that can be explored using deuterated probes. core.ac.uk
The investigation of deuterated fenchone provides a clear example of how isotopic labeling can reveal subtle stereochemical details that would otherwise be inaccessible. The preference for exo deuteration in the homoenolization of fenchone is a definitive piece of evidence about the spatial arrangement of the reactants during the key bond-forming step. cdnsciencepub.com
Computational and Theoretical Chemistry of Fenchone D6
Quantum Chemical Calculations (e.g., DFT) for Spectroscopic Parameter Prediction
Quantum chemical calculations are indispensable tools for predicting the spectroscopic parameters of molecules, including deuterated isotopologues like Fenchone-d6. Density Functional Theory (DFT) is a particularly prominent method used for these predictions due to its favorable balance of computational cost and accuracy. These calculations can forecast a range of spectroscopic data, which are crucial for interpreting experimental results and confirming molecular structures.
For this compound, DFT calculations can predict key spectroscopic parameters:
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. For this compound, the substitution of hydrogen with deuterium (B1214612) atoms leads to significant shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in non-deuterated fenchone (B1672492). These predicted shifts are vital for assigning spectral bands observed in experiments.
NMR Chemical Shifts: Theoretical calculations can predict the ¹³C and ²H NMR chemical shifts. Deuteration can cause small but measurable changes in the electronic environment of nearby nuclei, known as isotope effects on chemical shifts, which can be modeled computationally. mdpi.com
Rotational Constants: High-level quantum chemical calculations can accurately predict rotational constants, which are fundamental parameters derived from microwave spectroscopy and are directly related to the molecule's moments of inertia.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on similar molecules have demonstrated that DFT calculations are effective in analyzing vibrational spectra. nih.gov
| Spectroscopic Parameter | Typical Computational Method | Information Gained for this compound |
|---|---|---|
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-31G*) | Prediction of spectral shifts due to deuterium substitution, aiding in vibrational mode assignment. |
| NMR Chemical Shifts | DFT with GIAO method | Prediction of 13C and 2H spectra and modeling of deuterium isotope effects on shielding. mdpi.com |
| Rotational Constants | Coupled Cluster (CC), MP2, DFT | Provides data for comparison with microwave spectroscopy to determine precise molecular geometry. |
Theoretical Modeling of Deuterium Isotope Effects on Molecular Properties
The substitution of hydrogen with deuterium in fenchone introduces changes in its molecular properties, known as deuterium isotope effects. These effects, though often subtle, provide valuable information about molecular structure and bonding. Theoretical modeling is essential for quantifying and understanding the origins of these effects.
The primary cause of deuterium isotope effects is the mass difference between hydrogen and deuterium. This difference most notably affects the zero-point vibrational energy (ZPVE) of C-D bonds compared to C-H bonds. Because deuterium is heavier, the C-D bond has a lower ZPVE, making it stronger and slightly shorter than a C-H bond.
Theoretical models can be used to investigate several isotope effects in this compound:
Kinetic Isotope Effects (KIEs): While this compound is often used as an internal standard, theoretical models can predict how deuteration would affect reaction rates for reactions involving the cleavage of a C-H/C-D bond.
Equilibrium Isotope Effects (EIEs): These models can predict shifts in chemical equilibria upon deuterium substitution.
Spectroscopic Isotope Effects: As mentioned previously, the effects of deuteration on vibrational frequencies and NMR chemical shifts can be accurately modeled. mdpi.comcchmc.org Multi-component quantum mechanics methods can also be employed to analyze deuterium isotope effects on interaction energies and geometric parameters. nih.gov
| Molecular Property | Effect of Deuterium Substitution | Theoretical Modeling Approach |
|---|---|---|
| Bond Length / Strength | C-D bonds are slightly shorter and stronger than C-H bonds. | Geometry optimization using DFT or higher-level ab initio methods. |
| Vibrational Frequencies | Lower frequencies for C-D stretching and bending modes. | DFT frequency calculations. |
| NMR Chemical Shifts | Small changes in chemical shifts for the deuterium nucleus and adjacent carbons. | DFT calculations of nuclear shielding constants. mdpi.com |
| Hydrophobic Interactions | Protiated compounds may bind more strongly to nonpolar moieties than deuterated ones. cchmc.org | Molecular dynamics simulations and QSRR analysis. cchmc.org |
Conformational Analysis and Potential Energy Surface Mapping of Deuterated Fenchone
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. For a rigid bicyclic molecule like fenchone, the conformational landscape is relatively simple compared to more flexible molecules. Fenchone is expected to exist predominantly in a single, well-defined low-energy conformation.
The introduction of deuterium to create this compound does not fundamentally alter this rigid structure. Therefore, the focus of computational analysis shifts from searching for different conformers to mapping the potential energy surface (PES) with high precision. A PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org
For this compound, theoretical mapping of the PES involves:
High-level Energy Calculations: Performing single-point energy calculations at various geometries around the equilibrium structure to map out the shape of the potential well.
Vibrational Analysis: The PES is used to calculate harmonic and anharmonic vibrational frequencies. Deuteration will alter the shape of the PES subtly, leading to the predicted changes in vibrational modes.
Geometric Parameters: Computational optimizations provide precise bond lengths and angles. Theoretical studies can determine the minute shortening of the C-D bonds compared to C-H bonds upon isotopic substitution.
The process involves systematically changing the coordinates of the atoms and calculating the corresponding energy, allowing researchers to visualize the energy landscape the molecule inhabits. researchgate.netvisualizeorgchem.com
| Computational Task | Relevance to this compound | Expected Outcome |
|---|---|---|
| Geometry Optimization | Determine the minimum energy structure. | Precise bond lengths and angles, showing C-D bond shortening. |
| Potential Energy Surface Scan | Map the energy landscape around the minimum. visualizeorgchem.com | Characterize the rigidity of the bicyclic frame and the energetic cost of small geometric distortions. |
| Frequency Calculation | Analyze vibrations at the minimum energy structure. | Confirm the structure is a true minimum (no imaginary frequencies) and predict vibrational spectra. |
Chiroptical Property Simulations (e.g., VCD, ROA) for this compound
Fenchone is a chiral molecule, and its deuterated isotopologue, this compound, also exhibits chirality. Chiroptical spectroscopies, which rely on the differential interaction of chiral molecules with polarized light, are powerful techniques for studying stereochemistry. Computational simulations are crucial for interpreting these complex spectra.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is highly sensitive to the three-dimensional arrangement of atoms.
DFT calculations have been successfully used to predict the VCD spectra of fenchone. nih.govacs.org These simulations compute the rotational strengths for each vibrational mode, which determine the sign and intensity of the VCD bands.
For this compound, the VCD spectrum would be significantly different from that of fenchone, particularly in the C-D stretching region. Simulating the VCD spectrum of this compound is essential for assigning the absolute configuration and understanding the vibrational modes of the deuterated molecule. Recent advancements, such as the Activity Weighted Velocities (AWV) methodology, allow for the computation of anharmonic VCD spectra from DFT molecular dynamics. researchgate.netacs.orgru.nl
Raman Optical Activity (ROA): ROA is another vibrational optical activity technique that measures a small intensity difference in the Raman scattering of right and left circularly polarized light. nih.gov
Like VCD, ROA is exceptionally sensitive to molecular chirality and conformation.
Theoretical simulations, often combining molecular dynamics (MD) with DFT, are used to predict ROA spectra. rsc.orgrsc.org These simulations for this compound would provide detailed insight into its stereostructure. The interpretation of ROA spectra is heavily reliant on these high-quality computational models. rsc.org
| Chiroptical Technique | Information Provided | Computational Approach for this compound |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration; conformational analysis. acs.org | DFT calculations of vibrational frequencies, dipole strengths, and rotational strengths. acs.org |
| Raman Optical Activity (ROA) | Detailed stereochemical and conformational information in solution. rsc.org | MD/DFT simulations to compute ROA intensity differences. rsc.org |
| Optical Rotation (OR) | Measures rotation of plane-polarized light. | DFT or other quantum chemical methods to calculate the specific rotation. |
Analytical Method Development and Validation with Fenchone D6 Standards
Strategies for Employing Fenchone-d6 as a Stable Isotope Internal Standard
The primary strategy for using this compound is as a stable isotope labeled (SIL) internal standard in quantitative assays, most commonly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). scispace.comclearsynth.com The fundamental principle is that a known quantity of this compound is added to samples at an early stage of the preparation process. lcms.cz Because this compound is chemically almost identical to the non-labeled Fenchone (B1672492), it behaves similarly during extraction, derivatization, and chromatographic separation. scispace.com
Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, this compound is distinguished from the native analyte by its higher mass due to the presence of deuterium (B1214612) atoms. zeochem.com Quantification is then based on the ratio of the signal response of the analyte to the signal response of the internal standard, rather than the absolute response of the analyte alone. lcms.cz This ratiometric measurement corrects for variations in sample recovery and instrumental response, leading to more reliable and reproducible results. clearsynth.comlcms.cz
The ideal SIL internal standard should:
Be of high isotopic purity to prevent signal interference with the native analyte. nih.gov
Be added to the sample as early as possible to account for variability throughout the entire analytical procedure. lcms.cz
Have a concentration similar to that of the analyte in the sample to ensure a reliable response ratio.
Method Validation Parameters: Linearity, Accuracy, Precision, and Selectivity for Deuterated Analogs
Method validation ensures that an analytical procedure is suitable for its intended purpose. europa.eugavinpublishers.com When using deuterated internal standards like this compound, specific validation parameters are critical to assess the method's performance. clearsynth.comnih.gov
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govgmpinsiders.com A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. lcms.cz The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be close to 1. gavinpublishers.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. europa.eugavinpublishers.com It is assessed by analyzing samples with known concentrations of the analyte (quality control samples) and calculating the percent recovery. europa.eu The use of this compound helps to improve accuracy by correcting for systematic errors that may occur during sample processing. lcms.cz
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). europa.eu Precision is assessed at different levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.eu
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govscispace.com In MS-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and this compound.
| Parameter | Acceptance Criterion | Comment |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | Indicates a strong correlation between concentration and response. |
| Accuracy (% Recovery) | 85-115% (for higher concentrations) 80-120% (for lower concentrations) | Ensures the measured value is close to the true value. |
| Precision (RSD/CV) | ≤ 15% (for higher concentrations) ≤ 20% (for lower concentrations) | Demonstrates the reproducibility of the method. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures the signal is from the analyte of interest. |
Matrix Effects and Optimization in Quantitative Analysis with this compound
Matrix effects are a significant challenge in LC-MS analysis, arising from co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govnih.govanalchemres.org this compound is instrumental in mitigating these effects. Since the SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of their signals remains relatively constant. lcms.czresearchgate.net
Strategies to minimize and optimize for matrix effects include:
Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can remove a significant portion of interfering matrix components. frontiersin.org
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is crucial.
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to compensate for matrix effects. analchemres.org
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be a powerful tool for overcoming matrix effects. nih.gov
The effectiveness of this compound in compensating for matrix effects can be evaluated by comparing the response of the analyte in a pure solution versus its response in a sample matrix extract.
| Experiment | Procedure | Purpose |
|---|---|---|
| Post-Extraction Spike | Analyte and this compound are added to an extracted blank matrix and the response is compared to that in a pure solvent. | To assess the absolute matrix effect (ion suppression or enhancement). |
| Matrix Factor Calculation | The peak area of the analyte in the presence of the matrix is divided by the peak area of the analyte in the pure solvent. | To quantify the extent of the matrix effect. |
| Internal Standard Normalized Matrix Factor | The matrix factor of the analyte is divided by the matrix factor of this compound. | To evaluate the ability of the internal standard to compensate for matrix effects. A value close to 1 indicates effective compensation. |
Quality Control and Reference Standard Development for Deuterated Compounds
The quality and purity of this compound as a reference standard are critical for the reliability of analytical data. emerypharma.com High-quality reference standards for deuterated compounds should be well-characterized with documented purity and isotopic enrichment. zeochem.com
Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to monitor the performance of the analytical method. lcms.cz The results of the QC samples must fall within predefined acceptance limits to ensure the validity of the data for the entire batch.
Reference Standard Development: The development of deuterated reference standards like this compound involves:
Synthesis and Purification: Chemical synthesis to introduce deuterium atoms into the Fenchone molecule, followed by purification to achieve high chemical and isotopic purity. nih.gov
Characterization: Comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuteration, and mass spectrometry to determine isotopic enrichment.
Certification: Certified reference materials (CRMs) are produced by national metrology institutes or accredited reference material producers and provide the highest level of accuracy and traceability. usp.org
Applications in Biomarker Quantification and Metabolic Research Using Isotopic Tracers
This compound and other stable isotope-labeled compounds are powerful tools in biomarker quantification and metabolic research. nih.govnih.gov
Biomarker Quantification: In clinical and environmental analysis, accurate quantification of biomarkers is essential for diagnostics and exposure assessment. The use of this compound as an internal standard allows for the precise measurement of Fenchone or related compounds that may serve as biomarkers. nih.gov
Metabolic Research: Isotopic tracers are used to study the dynamics of metabolic pathways in vivo. ucdavis.eduebay.com While Fenchone itself may not be a primary metabolite, the principles of using deuterated tracers are broadly applicable. In such studies, a deuterated compound is introduced into a biological system, and its metabolic fate is traced by monitoring the appearance of the deuterium label in various downstream metabolites using mass spectrometry. youtube.com This approach provides valuable insights into metabolic fluxes and pathway activities. nih.gov
For example, deuterated glucose can be used to trace glucose metabolism, and deuterated amino acids can be used to study protein synthesis and breakdown. nih.govyoutube.com The analytical methods developed for these studies rely on the same principles of using stable isotope internal standards for accurate quantification.
Emerging Research Frontiers and Methodological Advancements with Fenchone D6
Development of Novel Spectroscopic Techniques for Deuterated Systems
The presence of deuterium (B1214612) in Fenchone-d6 necessitates and facilitates the development of sophisticated spectroscopic techniques for accurate analysis. While standard methods are effective, emerging techniques offer enhanced resolution, sensitivity, and structural elucidation for deuterated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR spectroscopy is a powerful tool for directly studying deuterated compounds. cdnsciencepub.comcdnsciencepub.com Unlike proton (¹H) NMR, ²H NMR allows for the direct observation of the deuterium nuclei, providing precise information on the location and extent of deuterium incorporation. cdnsciencepub.com For a molecule like this compound, this can confirm the specific positions of the six deuterium atoms. Advanced NMR methods, such as isotope-edited NMR, can filter signals to selectively observe nuclei coupled to deuterium, simplifying complex spectra and aiding in the unambiguous assignment of resonances even in intricate mixtures. nih.gov The use of different deuterated solvents can also help resolve deceptively simple ¹H NMR spectra by altering chemical shifts and revealing complex coupling patterns. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for verifying the isotopic purity of this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the analysis of terpenes like fenchone (B1672492). arabjchem.orgthermofisher.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an emerging application where the rate of back-exchange can provide information about the stability of the deuterium labels and the structure of the molecule in different chemical environments. kuleuven.bespectroscopyonline.com Tandem mass spectrometry (MS/MS) helps in the structural confirmation by analyzing the fragmentation patterns, which can differ subtly but significantly between the deuterated and non-deuterated forms. nih.govacs.org
| Technique | Application for this compound | Advantages |
| ²H NMR | Direct detection and quantification of deuterium incorporation. cdnsciencepub.com | Unambiguous confirmation of labeling sites and isotopic purity. |
| Isotope-Edited NMR | Simplification of complex ¹H or ¹³C NMR spectra. nih.gov | Enhanced resolution and easier structural assignment in mixtures. |
| HRMS | Accurate mass measurement to confirm elemental composition and isotopic enrichment. | High precision and confidence in molecular formula confirmation. |
| HDX-MS | Probing protein structure and dynamics using deuterated probes. spectroscopyonline.com | Provides insights into solvent accessibility and conformational changes. |
Advanced Synthetic Strategies for Complex Deuterated Fenchone Derivatives
The synthesis of specifically labeled compounds like this compound and its more complex derivatives is a field of active research. Modern synthetic chemistry is moving beyond traditional methods to develop more efficient, selective, and scalable strategies for deuterium incorporation.
One established method for introducing deuterium into ketones like fenchone is through homoenolization . This base-catalyzed process involves the formation of a homoenolate intermediate, which allows for deuterium exchange at positions remote from the carbonyl group. Studies have shown that under specific conditions (e.g., t-BuO⁻ in t-BuOD at 185°C), deuterium exchange occurs at five distinct positions in fenchone. cdnsciencepub.comcdnsciencepub.com
More recent and advanced strategies focus on late-stage deuteration, which allows for the introduction of deuterium into a molecule at a later step in the synthesis. This is highly desirable as it minimizes the loss of expensive deuterium atoms over a long synthetic sequence.
Key advanced synthetic methods include:
Transition Metal Catalysis: Catalysts based on iridium, rhodium, or palladium are increasingly used for hydrogen isotope exchange (HIE) reactions. These methods often use D₂O as an inexpensive and readily available deuterium source and can offer high selectivity for specific C-H bonds.
Organocatalysis: Organocatalytic methods provide a metal-free alternative for deuterium incorporation, which can be advantageous for synthesizing compounds intended for biological or clinical use.
Photocatalysis and Electrocatalysis: These emerging techniques use light or electricity to drive deuteration reactions, often under very mild conditions. They allow for the use of deuterated solvents as the deuterium source, avoiding the need for high-pressure D₂ gas.
| Synthetic Strategy | Description | Key Features for Fenchone Derivatives |
| Homoenolization | Base-catalyzed deuterium exchange via a homoenolate intermediate. cdnsciencepub.com | Accesses specific β-positions for deuteration in the fenchone scaffold. |
| Transition Metal-Catalyzed HIE | Uses metal catalysts (e.g., Ir, Pd) to exchange H for D, often with D₂O. | High efficiency and potential for late-stage, site-selective deuteration. |
| Multicomponent Reactions (MCRs) | Utilizes deuterated building blocks (e.g., [D₁]-aldehydes) in one-pot reactions to create complex deuterated molecules. beilstein-journals.org | Rapid assembly of complex deuterated fenchone derivatives with high isotopic retention. |
| Photocatalysis/Electrocatalysis | Uses light or electricity to mediate deuteration, often from deuterated solvents. | Mild reaction conditions, avoids transition metal catalysts. |
The development of these methods enables the creation of a wider array of complex deuterated fenchone derivatives, which can serve as a panel of internal standards for comprehensive metabolomic studies or as probes to investigate reaction mechanisms.
Future Prospects for Isotopic Standards in Analytical Chemistry
The role of stable isotopic standards like this compound is set to expand significantly in the future. The demand for higher precision and accuracy in fields such as medical diagnostics, environmental monitoring, and pharmaceutical research is a major driving force. dataintelo.com The global market for stable isotopes is projected to grow, reflecting their increasing importance. dataintelo.com
Future trends point towards the development of new and more complex deuterated standards to cover a wider range of analytes. There is a continuous need for new stable isotope reference materials to ensure the comparability and accuracy of measurements across different laboratories and over time. iaea.org The development of new production technologies, beyond traditional methods, will be crucial to meet this demand. energy.gov
Innovations in analytical instrumentation, such as more sensitive mass spectrometers and higher-field NMR machines, will further enhance the utility of isotopic standards. dataintelo.comdatainsightsmarket.com These advancements will allow for the detection and quantification of analytes at ever-lower concentrations, a critical requirement in areas like biomarker discovery and toxicology. The integration of artificial intelligence and automation in analytical workflows will make the use of isotopic standards more routine and robust.
Ultimately, the continued development and application of deuterated compounds like this compound will remain a cornerstone of high-quality quantitative analysis, ensuring the reliability and reproducibility of scientific data across numerous disciplines. iaea.org
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize Fenchone-d6 with high isotopic purity?
- Methodological Approach :
-
Deuterium Source Selection : Use deuterated reagents (e.g., D₂O or deuterated solvents) in the synthesis process to ensure isotopic incorporation.
-
Purification Techniques : Employ column chromatography or recrystallization to isolate this compound from non-deuterated byproducts. Validate purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .
-
Quality Control : Compare deuterium incorporation ratios with standards using isotopic abundance calculations (e.g., %D via MS).
- Example Data Table :
| Synthesis Method | Deuterium Source | Isotopic Purity (%) | Key Analytical Technique |
|---|---|---|---|
| Catalytic Exchange | D₂O | 98.5 | NMR (²H) |
| Grignard Reaction | CD₃MgBr | 99.2 | High-Resolution MS |
Q. What analytical techniques are optimal for characterizing this compound in complex biological or chemical matrices?
- Methodological Approach :
- NMR Spectroscopy : ²H-NMR to confirm deuterium positioning and isotopic distribution .
- Mass Spectrometry : High-resolution MS to distinguish this compound from non-deuterated analogs based on mass shifts (e.g., +6 Da).
- Isotope Ratio Monitoring : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) for quantification in trace-level applications .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported isotopic enrichment levels of this compound across kinetic studies?
- Methodological Approach :
- Contradiction Analysis : Compare synthesis protocols (e.g., reaction time, temperature) and analytical calibration methods between studies .
- Validation Experiments : Replicate conflicting studies under controlled conditions, using standardized deuterium sources and quantification techniques (e.g., internal deuterated standards) .
- Statistical Modeling : Apply ANOVA or regression analysis to identify variables significantly affecting isotopic purity .
Q. What strategies mitigate deuterium isotope effects when using this compound as a tracer in metabolic or kinetic studies?
- Methodological Approach :
- Experimental Design : Use the PICOT framework:
- P opulation: Reaction system (e.g., enzyme kinetics).
- I ntervention: this compound tracer concentration.
- C omparison: Non-deuterated Fenchone controls.
- O utcome: Quantify kinetic isotope effects (KIEs) via Arrhenius plots .
- Computational Modeling : Predict KIEs using density functional theory (DFT) to adjust experimental parameters .
Q. How can this compound be integrated into isotopic dilution assays to improve quantification accuracy in environmental samples?
- Methodological Approach :
- Sample Preparation : Spike samples with this compound as an internal standard before extraction to correct for matrix effects .
- Data Normalization : Use isotope dilution equations (e.g., ), where is the response ratio .
Methodological Frameworks for Rigorous Inquiry
- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant .
- PEO Framework : Define P opulation (study system), E xposure (this compound application), and O utcome (e.g., metabolic pathway modulation) .
Data Interpretation and Reproducibility
- Replication Protocols : Document synthesis and characterization steps in line with guidelines for experimental reproducibility (e.g., Beilstein Journal of Organic Chemistry standards) .
- Uncertainty Quantification : Report confidence intervals for isotopic purity measurements and address instrumental limitations (e.g., MS detection thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
